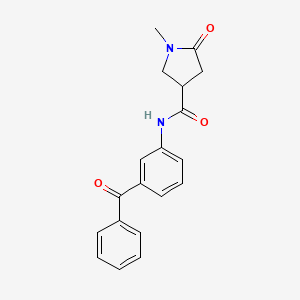![molecular formula C16H25N3O2 B14943495 N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2,2-dimethylpropanamide](/img/structure/B14943495.png)
N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-DIMETHYL-N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include the use of amide bond formation reactions, where an amine reacts with a carboxylic acid derivative under specific conditions. The reaction conditions often involve the use of coupling reagents such as EDCI or DCC, and the reactions are typically carried out in solvents like dichloromethane or DMF at controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,2-DIMETHYL-N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines or alcohols.
Aplicaciones Científicas De Investigación
2,2-DIMETHYL-N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 2,2-DIMETHYL-N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-DIMETHYL-N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANAMIDE: shares similarities with other amide-containing compounds and aromatic amines.
N,N-DIMETHYL-2-PROPANAMINE: A simpler amine with similar functional groups but lacking the complex aromatic structure.
2-PHENYL-2-PROPANOL: Contains a similar isopropyl group but differs in its overall structure and functional groups.
Uniqueness
What sets 2,2-DIMETHYL-N-(2-METHYL-6-{[(PROPAN-2-YL)CARBAMOYL]AMINO}PHENYL)PROPANAMIDE apart is its combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C16H25N3O2 |
|---|---|
Peso molecular |
291.39 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-[2-methyl-6-(propan-2-ylcarbamoylamino)phenyl]propanamide |
InChI |
InChI=1S/C16H25N3O2/c1-10(2)17-15(21)18-12-9-7-8-11(3)13(12)19-14(20)16(4,5)6/h7-10H,1-6H3,(H,19,20)(H2,17,18,21) |
Clave InChI |
QNOSBDQISOZUKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)NC(C)C)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide](/img/structure/B14943420.png)
![2,4-Dichloro-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B14943427.png)
![6-(4-chloro-3-methyl-1H-pyrazol-5-yl)-3-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943433.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol](/img/structure/B14943441.png)
![3-[(2-phenoxyethyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B14943447.png)
![7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14943453.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943458.png)
![4-bromo-N-({2-[(4-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B14943463.png)

![N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B14943485.png)
![3-methyl-4-phenyl-1-[6-(2-thienyl)-3-pyridazinyl]-1H-pyrazol-5-amine](/img/structure/B14943493.png)
![5-(4-Bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14943500.png)
![4-(2-{2-(4-fluorophenyl)-3-[(4-fluorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B14943501.png)
![1-(4-Fluorophenyl)-3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14943507.png)
